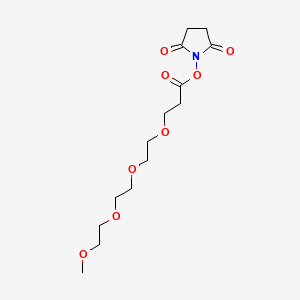

m-PEG4-NHS-Ester

Übersicht

Beschreibung

M-PEG4-NHS ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

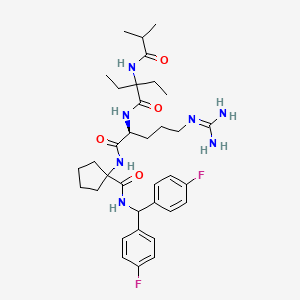

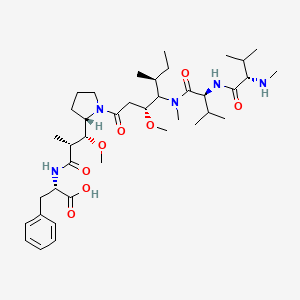

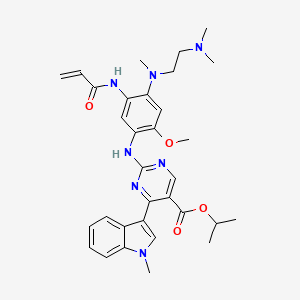

M-PEG4-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The molecular formula of m-PEG4-NHS ester is C14H23NO8 . Its molecular weight is 333.34 . The SMILES string representation is O=C(CCOCCOCCOCCOC)ON1C(CCC1=O)=O .Chemical Reactions Analysis

M-PEG4-NHS ester is a crosslinker with enhanced stability and water solubility . This crosslinker has an NHS ester that can be reacted with a primary amine and a methyltetrazine that is reactive with trans-cyclooctenes .Physical And Chemical Properties Analysis

M-PEG4-NHS ester is a clear liquid . It is colorless and has a molecular weight of 333.34 . Its storage temperature is less than 0°C .Wissenschaftliche Forschungsanwendungen

Proteinmarkierung

m-PEG4-NHS-Ester wird zur Proteinmarkierung verwendet {svg_1}. Die NHS-Estergruppe reagiert spezifisch und effizient mit primären Aminen, wie z. B. der Seitenkette von Lysinen oder den N-Termini von Polypeptiden, und ermöglicht so eine effiziente PEG-Konjugation von Proteinen {svg_2}.

Steigerung der Löslichkeit

Die Verbindung wird verwendet, um die Löslichkeit von Proteinen oder Peptiden zu verbessern, ohne deren Funktion zu beeinträchtigen {svg_3}. Der hydrophile Polyethylenglykol (PEG)-Spacerarm verleiht Wasserlöslichkeit, die auf das biotinylierte Molekül übertragen wird und so die Aggregation von markierten Proteinen, die in Lösung gelagert werden, reduziert {svg_4}.

Schutz vor Proteolyse

This compound wird verwendet, um Proteine vor proteolytischem Abbau zu schützen {svg_5}. Der PEG-Spacer bietet einzigartige Vorteile, darunter erhöhte Stabilität und eine verringerte Neigung zur Aggregation {svg_6}.

Hinzufügen von inerter Masse

Die Verbindung wird verwendet, um Proteinen, Immunogenen, Arzneimittelverbindungen und Sonden inerte Masse hinzuzufügen {svg_7}. Dies kann in einer Vielzahl von Forschungsanwendungen nützlich sein, darunter Studien zur Proteindynamik und Struktur-Funktions-Beziehungen {svg_8}.

Verbesserung der Stabilität

This compound wird verwendet, um die Stabilität von Proteinen zu verbessern {svg_9}. Der PEG-Spacer bietet einzigartige Vorteile, darunter erhöhte Stabilität, eine verringerte Neigung zur Aggregation und eine reduzierte Immunogenität {svg_10}.

Reduktion der Immunogenität

Die Verbindung wird verwendet, um die Immunogenität von Proteinen zu reduzieren {svg_11}. Der PEG-Spacer bietet einzigartige Vorteile, darunter erhöhte Stabilität, eine verringerte Neigung zur Aggregation und eine reduzierte Immunogenität {svg_12}.

Oberflächenmodifikation

This compound kann verwendet werden, um Oberflächen mit primären Aminen zu modifizieren {svg_13}. Dies kann in einer Vielzahl von Anwendungen nützlich sein, darunter die Entwicklung von Biosensoren und Biochips {svg_14}.

Arzneimittelverabreichung

Die Verbindung wird in Anwendungen zur Arzneimittelverabreichung verwendet {svg_15}. Durch die Anbindung von Medikamenten an den PEG-Spacer können Forscher die Löslichkeit und Stabilität der Medikamente verbessern und so deren Wirksamkeit möglicherweise steigern {svg_16}.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

m-PEG4-NHS ester plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with primary amines, such as those found in proteins and other biomolecules . The hydrophilic PEG spacer arm of m-PEG4-NHS ester enhances the water solubility of the molecules it is conjugated to .

Cellular Effects

The effects of m-PEG4-NHS ester on cells are primarily related to its role in the conjugation of biomolecules. By facilitating the attachment of various substances to proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of m-PEG4-NHS ester involves the formation of covalent bonds with primary amines. This occurs through a nucleophilic attack mechanism, where the nitrogen in the amine group attacks the carbon in the carbonyl group of the NHS ester .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-PEG4-NHS ester can change over time due to factors such as the stability of the compound and the degradation of the NHS ester group . The NHS ester group is sensitive to hydrolysis, especially in the presence of water .

Transport and Distribution

The transport and distribution of m-PEG4-NHS ester within cells and tissues would be influenced by its conjugation to other molecules. The hydrophilic PEG spacer arm could enhance the solubility and distribution of the conjugated molecules .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO8/c1-19-6-7-21-10-11-22-9-8-20-5-4-14(18)23-15-12(16)2-3-13(15)17/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYFFZZPEREGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)

![(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid](/img/structure/B609180.png)